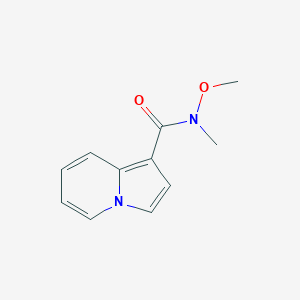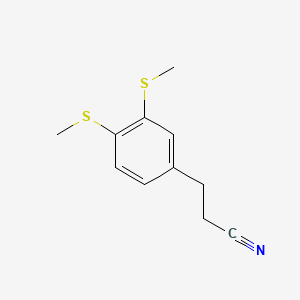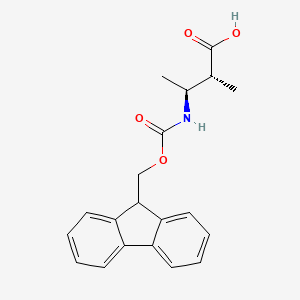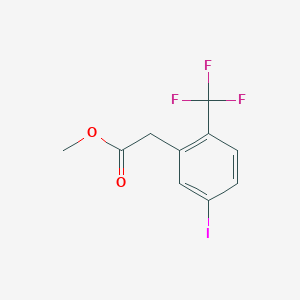![molecular formula C15H11ClF3N3O3 B14795394 4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylamino]-3a,4,7,7a-tetrahydro-](/img/structure/B14795394.png)
4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylamino]-3a,4,7,7a-tetrahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylamino]-3a,4,7,7a-tetrahydro- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an epoxy group, a pyridinyl moiety, and a tetrahydroisoindole core. Its chemical properties make it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylamino]-3a,4,7,7a-tetrahydro- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong bases or acids to facilitate the formation of the epoxy and isoindole rings .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently .
化学反応の分析
Types of Reactions
4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylamino]-3a,4,7,7a-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the epoxy group or other functional groups.
Substitution: The pyridinyl moiety allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylamino]-3a,4,7,7a-tetrahydro- has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.
作用機序
The mechanism of action of 4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylamino]-3a,4,7,7a-tetrahydro- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt cellular pathways and lead to therapeutic effects .
類似化合物との比較
Similar Compounds
4,5,6,7-Tetrahalogeno-1H-isoindole-1,3(2H)-diones: These compounds share a similar isoindole core but differ in their halogen substitutions.
4,7-Dihydroisoindole: This compound is a reduced form of isoindole and serves as a precursor for synthesizing extended porphyrins.
Uniqueness
4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylamino]-3a,4,7,7a-tetrahydro- is unique due to its combination of an epoxy group, a pyridinyl moiety, and a tetrahydroisoindole core. This unique structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds .
特性
分子式 |
C15H11ClF3N3O3 |
|---|---|
分子量 |
373.71 g/mol |
IUPAC名 |
2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylamino]-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C15H11ClF3N3O3/c16-7-3-6(15(17,18)19)4-20-8(7)5-21-22-13(23)11-9-1-2-10(25-9)12(11)14(22)24/h1-4,9-12,21H,5H2 |
InChIキー |
FBKRQRIMCPCFTD-UHFFFAOYSA-N |
正規SMILES |
C1=CC2C3C(C1O2)C(=O)N(C3=O)NCC4=C(C=C(C=N4)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-bromo-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14795311.png)
![8-(Aminomethyl)octahydro-2H-pyrano[3,2-b]pyridin-2-one](/img/structure/B14795316.png)



![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14795347.png)


![2,4-dichloro-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol](/img/structure/B14795371.png)
![tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-3H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B14795372.png)


![[3-(dimethylamino)-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B14795386.png)
![N-(Benzo[d]oxazol-2-yl)hydroxylamine](/img/structure/B14795401.png)
